1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one
Description
1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C13H12N2O3. It is known for its unique structure, which includes a methoxy group, a pyrimidin-2-yloxy group, and an ethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-(3-methoxy-4-pyrimidin-2-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)10-4-5-11(12(8-10)17-2)18-13-14-6-3-7-15-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABODJUXNZBGFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671414 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 2-chloropyrimidine.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Reactivity of the Acetophenone Moiety
The ethanone group participates in classic ketone reactions, including nucleophilic additions and condensations.
Hydrazone Formation
-
Reaction : Condensation with hydrazine derivatives forms hydrazones, a precursor for heterocyclic synthesis.
Example : Hydrazine hydrate reacts with the ketone to yield 1-[3-methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one hydrazone, which can cyclize under acidic conditions to form pyrazole derivatives .
Conditions : Ethanol/water mixture, catalytic acetic acid, reflux (80–100°C) .
Claisen-Schmidt Condensation
-
Reaction : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones (chalcones).
Example : Synthesis of β-chlorovinyl chalcones via base-catalyzed condensation with substituted propenals .
Conditions : NaOH/EtOH, 0–5°C, 2–4 hours .
Reduction
-
Reaction : Catalytic hydrogenation reduces the carbonyl to a secondary alcohol.
Conditions : H₂/Pd-C, EtOH, room temperature, 6–12 hours .
Pyrimidin-2-yloxy Group Reactivity
The pyrimidine ether linkage exhibits nucleophilic substitution and coordination chemistry.
Nucleophilic Aromatic Substitution (SNAr)
-
Reaction : Substitution at the pyrimidine ring’s C-2 position with amines or thiols.
Example : Reaction with piperidine replaces the oxygen atom with a piperidine group under basic conditions.
Conditions : DMF, K₂CO₃, 80°C, 12 hours.
Ether Cleavage
-
Reaction : Acid- or base-mediated cleavage of the ether bond.
Conditions :
Methoxy-Directed Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions relative to itself.
Nitration
-
Reaction : Introduces nitro groups at the ortho/para positions.
Conditions : HNO₃/H₂SO₄, 0–5°C, 1 hour .
Halogenation
-
Reaction : Bromination or iodination using electrophilic halogen sources.
Example : Br₂ in CHCl₃ yields 2-bromo-1-[3-methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one .
Multi-Component Reactions (MCRs)
The compound serves as a building block in MCRs due to its dual electrophilic (ketone) and directing (methoxy) functionalities.
Oxidative Transformations
The acetophenone carbonyl resists oxidation, but side-chain modifications are feasible.
Baeyer-Villiger Oxidation
-
Reaction : Forms lactones or ketones via insertion of an oxygen atom adjacent to the carbonyl.
Conditions : mCPBA/CH₂Cl₂, 25°C, 12 hours .
Coordination Chemistry
The pyrimidine nitrogen and ketone oxygen act as ligands for metal complexes.
Metal Chelation
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one exhibit anticancer properties. For instance, derivatives of pyrimidine compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. These studies suggest potential pathways through which this compound may exert similar effects.
-
Antimicrobial Properties :
- The compound has shown promise in antimicrobial activity against a range of bacterial and fungal strains. For example, studies on related pyrimidine derivatives have demonstrated significant inhibition of microbial growth, indicating that this compound may possess similar properties.
-
Neurological Disorders :
- There is ongoing research into the effects of pyrimidine derivatives on central nervous system disorders. Compounds with similar structures have been investigated for their potential to act as neuroprotective agents or as treatments for conditions like Alzheimer's disease and other cognitive impairments.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that focus on modifying the pyrimidine and phenolic components to enhance biological activity. Structure-activity relationship (SAR) studies are crucial in determining the efficacy of this compound in various biological contexts.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of various pyrimidine derivatives on human cancer cell lines. It was found that certain modifications to the structure led to increased cytotoxicity, suggesting that this compound could be a candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research comparing the antimicrobial efficacy of several pyrimidine compounds revealed that those with similar structural features to this compound exhibited notable antibacterial activity against resistant strains, highlighting its potential role in combating infections.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone share structural similarities.
Biological Activity
1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one, with the molecular formula C13H12N2O3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a methoxy group, a pyrimidin-2-yloxy group, and an ethanone moiety. This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets suggests potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. Notably, it may inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes.
Case Study: PARP Inhibition
In a study examining the effects of related compounds on PARP activity, it was found that certain derivatives exhibited significant inhibition in breast cancer cell lines. The IC50 values for these compounds were comparable to established PARP inhibitors like Olaparib, highlighting the therapeutic potential of this class of compounds .
Table 2: IC50 Values for Related Compounds
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Olaparib | 57.3 | PARP1 |
| Compound 5e | 18 | PARP1 |
| Compound 5a | Varies | PARP1 |
Research Findings
Recent studies have focused on the structural modifications of pyrimidine-based compounds to enhance their biological efficacy. For instance, derivatives of this compound have shown improved selectivity and potency against cancer cells compared to traditional chemotherapeutics like 5-Fluorouracil .
Notable Research Outcomes
- Anticancer Activity : The compound demonstrated significant cytotoxicity against various cancer cell lines, leading to increased caspase activity indicative of apoptosis .
- Antimicrobial Efficacy : Structural analogs have shown promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
